- On Demand Flow Platform for the Generation of Anhydrous Dinitrogen Trioxide and Its Further Use in N-Nitrosative Reactions, Angewandte Chemie, 2022, 61(41),
Cas no 94-97-3 (5-chloro-1H-benzotriazole)
5-chloro-1H-benzotriazole structure
Product Name:5-chloro-1H-benzotriazole
CAS番号:94-97-3
MF:C6H4ClN3
メガワット:153.569059371948
MDL:MFCD00005700
CID:34770
PubChem ID:87565316
Update Time:2025-08-05
5-chloro-1H-benzotriazole 化学的及び物理的性質
名前と識別子
-
- 5-Chlorobenzotriazole
- 5-CHLORO-1H-BENZOTRIAZOLE
- 1H-Benzotriazole,5-chloro
- 5-Chloro-1,2,3-benzotriazole
- 5-chloro-1h-benzotriazol
- 5-CHLOROBENZTRIAZOLE
- 5-Cl-benzotriazole
- 6-Chloro-1H-benzotriazole
- 1H-Benzotriazole,5-chloro- (8CI,9CI)
- Benzotriazole, 5-chloro- (6CI,7CI)
- 6-Chlorobenzotriazole
- NSC16507
- NSC 58361
- 1H-Benzotriazole, 5-chloro-
- 5-Chloro-1H-benzo[d][1,2,3]triazole
- 5-chloro-2H-benzotriazole
- 1H-Benzotriazole, 6-chloro-
- PZBQVZFITSVHAW-UHFFFAOYSA-N
- 8C7O46G78K
- AK403403
- 5-Chloro-1H-1,2,3-benzotriazole
- 6-chloro-benzotriazole
- 5-chlorobenzotriazole ;
- 6-chloro-1-h-benzotriazole
- DSSTox_CID_27450
- DSSTox_RID_
- 1H-Benzotriazole, 5-chloro- (8CI, 9CI)
- 6-Chloro-1H-benzotriazole (ACI)
- Benzotriazole, 5-chloro- (6CI, 7CI)
- 6-Chloro-1H-benzo[d][1,2,3]triazole
- NSC 16507
- FS-2550
- CCG-321479
- DB-057544
- NSC-58361
- Q27893434
- AKOS005061651
- PZBQVZFITSVHAW-UHFFFAOYSA-
- 5-Chlorobenzotriazole, 99%
- CS-0040225
- BENZOTRIAZOLE, 5-CHLORO-
- SCHEMBL203784
- W-100178
- InChI=1/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
- 5-Chloro-1H-1,2,3-benzotriazole #
- MFCD00005700
- SY002109
- BR1276
- 6-chloro-3aH-benzotriazole
- A11419
- AKOS005061649
- BDBM50498200
- BIDD:GT0841
- NCGC00256833-01
- F88519
- CAS-94-97-3
- 1185742-20-4
- CHEMBL3187395
- 5-Chloro-2H-benzo[d][1,2,3]triazole
- NSC-16507
- NSC58361
- 94-97-3
- EINECS 202-378-4
- AI3-52175
- DTXSID0047450
- DTXCID8027450
- Tox21_302472
- NS00009697
- UNII-8C7O46G78K
- 5Cl-BTR
- 5-chloro-1H-benzotriazole
-
- MDL: MFCD00005700
- インチ: 1S/C6H4ClN3/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,8,9,10)
- InChIKey: PZBQVZFITSVHAW-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C2C(NN=N2)=CC=1
計算された属性
- せいみつぶんしりょう: 153.00900
- どういたいしつりょう: 153.009
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6
- ひょうめんでんか: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 色と性状: 黄色粉末または粒子
- 密度みつど: 1.3647 (rough estimate)
- ゆうかいてん: 157.0 to 161.0 deg-C
- ふってん: 315.5℃ at 760 mmHg
- フラッシュポイント: 173.9℃
- 屈折率: 1.7200 (estimate)
- すいようせい: お湯に溶ける
- PSA: 41.57000
- LogP: 1.61130
- ようかいせい: お湯に溶ける。
5-chloro-1H-benzotriazole 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C832319-100g |
5-Chlorobenzotriazole |
94-97-3 | 98% | 100g |
291.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RJ434-25g |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 25g |
153.0CNY | 2021-08-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-RJ434-5g |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 5g |
53.0CNY | 2021-08-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C25201-25G |
5-chloro-1H-benzotriazole |
94-97-3 | 99% | 25G |
¥799.36 | 2022-02-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0137-100G |
5-Chlorobenzotriazole |
94-97-3 | >98.0%(GC)(T) | 100g |
¥1150.00 | 2023-06-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY002109-100g |
5-Chlorobenzotriazole |
94-97-3 | ≥95% | 100g |
¥384.00 | 2025-04-11 | |
| TRC | C382518-500mg |
5-Chlorobenzotriazole |
94-97-3 | 500mg |
$ 63.00 | 2023-09-08 | ||
| TRC | C382518-1g |
5-Chlorobenzotriazole |
94-97-3 | 1g |
$ 69.00 | 2023-09-08 | ||
| TRC | C382518-10g |
5-Chlorobenzotriazole |
94-97-3 | 10g |
$ 86.00 | 2023-09-08 | ||
| Chemenu | CM161282-500g |
5-chloro-1H-benzo[d][1,2,3]triazole |
94-97-3 | 97% | 500g |
$147 | 2021-06-17 |
5-chloro-1H-benzotriazole 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Diboronic acid Solvents: Acetonitrile ; 30 min, 50 °C
1.2 Reagents: Diboronic acid Solvents: Acetonitrile ; 30 min, 50 °C
リファレンス
- Mild and general access to diverse 1H-benzotriazoles via diboron-mediated N-OH deoxygenation and palladium-catalyzed C-C and C-N bond formation, Advanced Synthesis & Catalysis, 2015, 357(2-3), 451-462
合成方法 3
はんのうじょうけん
1.1 Reagents: Aluminum , Iodine Solvents: Acetonitrile ; 18 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
- Denitrogenative cleavage of benzotriazoles and benzotriazinones, and selective N-desulfonylation of benzotriazoles by aluminum halides, Tetrahedron Letters, 2022, 103,
合成方法 4
はんのうじょうけん
1.1 Reagents: 1H-Imidazolium, 1-methyl-3-[3-(trimethoxysilyl)propyl]-, nitrite (1:1) (immobilized on silica) Solvents: Water ; 0 - 5 °C
1.2 Catalysts: Acetic acid ; 0 °C → 80 °C; 25 min, 70 - 80 °C
1.2 Catalysts: Acetic acid ; 0 °C → 80 °C; 25 min, 70 - 80 °C
リファレンス
- Facile Synthesis of Benzotriazole Derivatives Using Nanoparticles of Organosilane-Based Nitrite Ionic Liquid Immobilized on Silica and Two Room-Temperature Nitrite Ionic Liquids, Synthetic Communications, 2013, 43(20), 2801-2808
合成方法 5
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ; 5 °C; 12 - 15 min, 5 - 10 °C
リファレンス
- Synthesis of Amino, Azido, Nitro, and Nitrogen-Rich Azole Substituted Derivatives of 1H-Benzotriazole for High-Energy Materials Applications, Chemistry - A European Journal, 2012, 18(47), 15031-15037
合成方法 8
はんのうじょうけん
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C → 50 °C; 12 h, rt; 1 h, rt → 0 °C; 50 °C → rt
リファレンス
- DDQ-Catalyzed Direct C(sp3)-H Amination of Alkylheteroarenes: Synthesis of Biheteroarenes under Aerobic and Metal-Free Conditions, ACS Catalysis, 2018, 8(3), 2195-2199
合成方法 9
合成方法 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Disodium sulfide Catalysts: 1,1′-Dioctyl-4,4′-bipyridinium dibromide Solvents: Dimethylformamide , Water ; 4 d, 80 °C
1.2 Reagents: Trifluoroacetic acid , Azidotrimethylsilane Solvents: Dichloromethane
1.2 Reagents: Trifluoroacetic acid , Azidotrimethylsilane Solvents: Dichloromethane
リファレンス
- Chemoselective reduction of nitroarenes in the presence of acid-sensitive functional groups: Solid-phase syntheses of amino aryl azides and benzotriazoles, Journal of Combinatorial Chemistry, 2007, 9(2), 200-203
合成方法 11
はんのうじょうけん
リファレンス
- Benzotriazoles, benzotriazines and quinoxalines with sulfone functional group (I): (benzotriazol-1-yl)alkyl arenesulfones, Bulletin of the Korean Chemical Society, 1999, 20(12), 1524-1528
合成方法 12
はんのうじょうけん
リファレンス
- Photoreactions of 1-alkylbenzotriazoles, Helvetica Chimica Acta, 1979, 62(7), 2129-53
合成方法 13
はんのうじょうけん
リファレンス
- Synthesis of Mannich bases of 5-chloro-1H-benzotriazole as potential muscle relaxants, Taiwan Yaoxue Zazhi, 1978, 30(1), 63-8
合成方法 14
はんのうじょうけん
リファレンス
- Conjugate addition reactions of 4-chlorobenzotriazole, 4,6-dichlorobenzotriazole, and 4,5,6,7-tetramethylbenzotriazole, Transactions of the Kentucky Academy of Science, 1978, 39(1-2), 23-30
合成方法 15
合成方法 16
はんのうじょうけん
1.1 Reagents: Sodium nitrite Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) Solvents: Water ; 5 min, rt; 1 h, rt → 110 °C
リファレンス
- Microwave-assisted solid phase diazotation: a method for the environmentally benign synthesis of benzotriazoles, Green Chemistry, 2017, 19(11), 2515-2519
合成方法 17
合成方法 18
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Chloroform ; 15 min, 40 °C
1.2 Solvents: Water ; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C
1.2 Solvents: Water ; 15 min, 0 °C
1.3 Reagents: Hydrochloric acid ; 0 °C; 20 min, 0 °C
1.4 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 30 min, 0 °C
1.5 Catalysts: Sodium acetate ; 5 - 10 min, 0 °C; 1 h, 0 °C
リファレンス
- One-pot facile synthesis of exclusive N1-alkyl benzotriazoles through intramolecular cyclization, Organic Chemistry: An Indian Journal, 2016, 12(5), 1-8
合成方法 19
はんのうじょうけん
1.1 Reagents: Pinacol Catalysts: Molybdenum, dichlorobis(N,N-dimethylacetamide)dioxo- Solvents: Dimethylacetamide ; 15 min, 120 °C
リファレンス
- Molybdenum-Catalyzed Deoxygenation of Heteroaromatic N-Oxides and Hydroxides using Pinacol as Reducing Agent, Advanced Synthesis & Catalysis, 2017, 359(10), 1752-1757
合成方法 20
はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -85 °C; < -75 °C; 2 h, -85 °C → -75 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Making endo-cyclizations favorable again: a conceptually new synthetic approach to benzotriazoles via azide group directed lithiation/cyclization of 2-azidoaryl bromides, Organic & Biomolecular Chemistry, 2019, 17(18), 4523-4534
合成方法 21
はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid , Nitrite Solvents: Methanol ; 1 h, 0 °C; 0 °C → rt; 1 h, rt
リファレンス
- Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2-Aryldiamines, European Journal of Organic Chemistry, 2019, 2019(31-32), 5344-5353
合成方法 22
はんのうじょうけん
1.1 Reagents: Cesium fluoride , 18-Crown-6 , Sodium azide Solvents: Acetonitrile ; 12 h, 70 °C
リファレンス
- Selective Synthesis of N-H and N-Aryl Benzotriazoles by the [3 + 2] Annulation of Sodium Azide with Arynes, Journal of Organic Chemistry, 2019, 84(19), 12692-12699
合成方法 23
はんのうじょうけん
リファレンス
- Nicotinic acid derivatives. VIII. Some reactions of 3-cyano-6-phenylpyridin-2-one, Acta Poloniae Pharmaceutica, 1978, 35(4), 393-402
合成方法 24
はんのうじょうけん
リファレンス
- The photolysis of the 1-cycloalkoxy-5-chloro-1,2,3-benzotriazole system, Journal of Heterocyclic Chemistry, 1980, 17(4), 825-7
合成方法 25
合成方法 26
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 0.5 h, rt
1.2 Reagents: Diboronic acid ; 0.5 h, 50 °C
1.2 Reagents: Diboronic acid ; 0.5 h, 50 °C
リファレンス
- Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine, Advanced Synthesis & Catalysis, 2020, 362(1), 166-176
合成方法 27
はんのうじょうけん
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 4 °C; 4 °C → 50 °C; 30 min, 50 °C; 50 °C → rt; 12 h, rt
リファレンス
- Metal-free aerobic oxidative direct C-H amination of electron-deficient alkenes via photoredox catalysis, Organic Chemistry Frontiers, 2018, 5(10), 1684-1688
合成方法 28
はんのうじょうけん
1.1 Reagents: Acetic acid , Sodium nitrite Solvents: Water ; 1 h, 70 - 80 °C
1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; pH 4.4 - 4.6
1.2 Reagents: Sodium hydroxide , Hydrochloric acid Solvents: Water ; pH 4.4 - 4.6
リファレンス
- Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids, Chemical Science, 2017, 8(5), 3852-3857
合成方法 29
はんのうじょうけん
1.1 Reagents: Hydrochloric acid
リファレンス
- Synthesis of N-(2-aminoaryl)benzamide oximes and their heteroaromatization reactions, Journal of Chemical Research, 1983, (2),
合成方法 30
はんのうじょうけん
リファレンス
- Product class 13: 1,2,3-triazoles, Science of Synthesis, 2004, 13, 415-601
合成方法 31
合成方法 32
はんのうじょうけん
リファレンス
- The 5-chloro-1-alkoxy-1,2,3-benzotriazole system, Journal of Heterocyclic Chemistry, 1978, 15(6), 1043-5
5-chloro-1H-benzotriazole Raw materials
- 2-(5-Chloro-1H-benzotriazol-1-yl)-6-phenyl-3-pyridinecarboxylic acid
- (5-Chloro-1H-benzotriazol-1-yl)phenylmethanone oxime
- 1-Hydroxy-6-chlorobenzotriazole (Wetted with > 10% water)
- 4-chlorobenzene-1,2-diamine
- 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
- 1H-Benzotriazole, 5-chloro-1-hydroxy-
- 1-Azido-2-bromo-4-chlorobenzene
- 6-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole
- 5-Chloro-1-[(4-methylphenyl)sulfonyl]-1H-benzotriazole
- 6-Chloro-7-(cycloheptyloxy)-1H-benzotriazole
5-chloro-1H-benzotriazole Preparation Products
5-chloro-1H-benzotriazole サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:94-97-3)5-Chlorobenzotriazole
注文番号:LE14931
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:11
価格 ($):discuss personally
Email:18501500038@163.com
5-chloro-1H-benzotriazole 関連文献
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
94-97-3 (5-chloro-1H-benzotriazole) 関連製品
- 35203-10-2(5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole)
- 2338-10-5(4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole)
- 56015-93-1(4,7-Dichlorobenzotriazole)
- 4144-43-8( )
- 39335-25-6(1H-BENZOTRIAZOLE, 4-CHLORO-)
- 34374-67-9(5,6-dichloro-1H-1,2,3-benzotriazole)
- 1185742-20-4(5-Chloro-2H-benzotriazole)
- 67130-10-3(1H-Benzotriazole, 4,6-dichloro-)
- 67130-04-5(4-Chlorobenzotriazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94-97-3)5-Chlorobenzotriazole
清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ